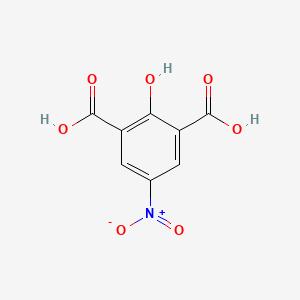2-hydroxy-5-nitrobenzene-1,3-dicarboxylic acid
CAS No.: 67294-53-5
Cat. No.: VC11986977
Molecular Formula: C8H5NO7
Molecular Weight: 227.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 67294-53-5 |
|---|---|
| Molecular Formula | C8H5NO7 |
| Molecular Weight | 227.13 g/mol |
| IUPAC Name | 2-hydroxy-5-nitrobenzene-1,3-dicarboxylic acid |
| Standard InChI | InChI=1S/C8H5NO7/c10-6-4(7(11)12)1-3(9(15)16)2-5(6)8(13)14/h1-2,10H,(H,11,12)(H,13,14) |
| Standard InChI Key | MLPKVXMBLCQDPZ-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1C(=O)O)O)C(=O)O)[N+](=O)[O-] |
| Canonical SMILES | C1=C(C=C(C(=C1C(=O)O)O)C(=O)O)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
2-Hydroxy-5-nitrobenzene-1,3-dicarboxylic acid belongs to the class of nitro-substituted aromatic dicarboxylic acids. Its IUPAC name, 2-hydroxy-5-nitrobenzene-1,3-dicarboxylic acid, reflects the positions of functional groups on the benzene ring: carboxylic acid groups at positions 1 and 3, a hydroxyl group at position 2, and a nitro group at position 5 . The molecular formula corresponds to an exact mass of 227.007 g/mol and a polar surface area (PSA) of 140.65 Ų, indicating high polarity .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 67294-53-5 | |
| Molecular Formula | ||
| Molecular Weight | 227.128 g/mol | |
| Exact Mass | 227.007 g/mol | |
| Polar Surface Area | 140.65 Ų | |
| LogP | 1.22 |
Structural Features and Reactivity
The compound’s benzene ring is electron-deficient due to the nitro group’s strong electron-withdrawing effect, which directs electrophilic substitution reactions to meta and para positions relative to itself. The hydroxyl group at position 2 enhances acidity () and facilitates hydrogen bonding, while the carboxylic acid groups enable coordination with metal ions . These features make it a versatile ligand in coordination polymers and MOFs .
Synthesis and Manufacturing
Industrial Synthesis Routes
The American Cyanamid Company’s 1978 patent describes a nitration-based synthesis route . While specific details are proprietary, analogous methods for nitroaromatic compounds involve nitrating a precursor such as 2-hydroxybenzene-1,3-dicarboxylic acid using a mixture of concentrated sulfuric and nitric acids. The nitro group is introduced under controlled temperatures (40–50°C) to prevent over-nitration .
Key Reaction Steps
-
Nitration: The precursor is dissolved in concentrated sulfuric acid, and nitric acid is added gradually to maintain a temperature below 50°C .
-
Quenching and Isolation: The reaction mixture is quenched in ice water, and the product is precipitated by adjusting the pH with ammonia .
-
Purification: Recrystallization from aqueous or organic solvents yields the pure compound .
Example Reaction Conditions:
-
Solvent: Concentrated sulfuric acid (8:1 mass ratio relative to precursor) .
-
Nitrating Agent: Concentrated nitric acid (0.9:1 molar ratio to precursor) .
Physicochemical Properties
Spectroscopic Data
-
NMR (DMSO-d6): Peaks at δ 6.41–6.43 (d, 1H), δ 8.10–8.14 (q, 1H), δ 8.65 (d, 1H), and δ 12.63 (s, 1H) correspond to aromatic protons and the hydroxyl group .
-
IR Spectroscopy: Stretching vibrations at 1700–1750 cm (carboxylic acid C=O), 1520 cm (asymmetric NO), and 1340 cm (symmetric NO) .
Applications in Research and Industry
Coordination Chemistry and MOFs
In a 2018 study, Cd(II) MOFs incorporating nitro-substituted isophthalate ligands demonstrated selective CO adsorption due to the nitro group’s electron-withdrawing effects . The compound’s carboxylic acid groups facilitate metal coordination, forming stable frameworks with potential gas storage applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume